N-benzyl-2-piperidin-4-yloxybenzamide
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Overview
Description
N-benzyl-2-piperidin-4-yloxybenzamide is a chemical compound with the molecular formula C19H22N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-piperidin-4-yloxybenzamide typically involves the reaction of benzylamine with 2-chlorobenzoyl chloride to form N-benzyl-2-chlorobenzamide. This intermediate is then reacted with piperidine-4-ol under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-piperidin-4-yloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-benzyl-2-piperidin-4-yloxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-piperidin-4-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
N-benzyl-2-piperidin-4-yloxybenzamide can be compared with other piperidine derivatives, such as:
N-benzylpiperidine: Similar structure but lacks the benzamide moiety.
2-piperidin-4-yloxybenzamide: Lacks the benzyl group.
N-benzyl-2-piperidin-4-yloxybenzoate: Contains a benzoate ester instead of the benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-benzyl-2-piperidin-4-yloxybenzamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(21-14-15-6-2-1-3-7-15)17-8-4-5-9-18(17)23-16-10-12-20-13-11-16/h1-9,16,20H,10-14H2,(H,21,22) |
InChI Key |
WQXRVGLNXUNESL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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